N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide
Description
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a tert-butyl group and a cyano group, a trifluoromethyl group attached to a pyrazole ring, and a butanamide moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Properties
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-15(2,3)13-7-10(11(9-20)25-13)22-14(24)8-12(16(17,18)19)23-6-4-5-21-23/h4-7,12H,8H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIHMXVHXZGPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C#N)NC(=O)CC(C(F)(F)F)N2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and cyano groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The thiophene and pyrazole rings are coupled using cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the butanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals for coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction of the cyano group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano group can interact with nucleophilic sites, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide: Similar structure but lacks the pyrazole and trifluoromethyl groups.
4,4,4-trifluoro-3-pyrazol-1-ylbutanamide: Lacks the thiophene ring and its substituents.
Uniqueness
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both the thiophene and pyrazole rings, along with the trifluoromethyl and cyano groups, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
